Strontium titanate is an inorganic compound with the chemical formula strontium titanate, represented as SrTiO₃. It is a crystalline oxide that exhibits a perovskite structure, characterized by a cubic crystal system at room temperature. This compound is notable for its high dielectric constant, which approaches ferroelectricity at low temperatures, and it has unique optical properties, including a refractive index nearly identical to that of diamond. Strontium titanate is both denser and softer than diamond, with a specific gravity ranging from 4.88 for natural forms to 5.13 for synthetic variants and a Mohs hardness of about 5.5 to 6.5 .
The mechanism of action of strontium titanate depends on the specific application. Here are two key examples:
These reactions highlight strontium titanate's role as both an ionic and electronic conductor due to its mixed conductivity properties .
Strontium titanate can be synthesized through various methods:
Each method has its own advantages regarding purity, particle size control, and scalability.
Strontium titanate has a wide array of applications across various fields:
Research on the interactions of strontium titanate with other materials has highlighted its potential in photocatalytic applications, particularly in carbon dioxide reduction processes. Studies utilizing density functional theory have explored mechanisms involving strontium titanate as a photocatalyst, indicating pathways for converting carbon dioxide into useful fuels like carbon monoxide under light irradiation . Additionally, investigations into doping strategies have shown that substituting strontium ions can lower energy barriers in these reactions.
Strontium titanate shares similarities with several other compounds within the perovskite family. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Barium Titanate | Barium Titanate (BaTiO₃) | Exhibits ferroelectric properties at room temperature |
Calcium Titanate | Calcium Titanate (CaTiO₃) | Lower dielectric constant compared to strontium titanate |
Lead Titanate | Lead Titanate (PbTiO₃) | High piezoelectric properties; used in sensors |
Lanthanum Strontium Manganite | La₁-xSrₓMnO₃ | Exhibits colossal magnetoresistance |
Strontium titanate is unique due to its exceptional optical properties and high dielectric constant combined with mixed ionic-electronic conductivity, making it particularly valuable in electronic applications and photocatalysis . Its ability to function effectively in solid oxide fuel cells further distinguishes it from similar compounds.
The superconducting instability in lightly doped strontium titanate arises from strong electron interactions with high-frequency longitudinal optical (LO) phonons, operating in a nonadiabatic regime where phonon frequencies (≈100 meV) exceed the Fermi energy (≈1-10 meV) [3] [6]. This negates the conventional Migdal-Eliashberg framework, requiring a treatment where electronic and lattice degrees of freedom cannot be decoupled. The interaction strength is modulated by the dielectric environment: localized electrons below the mobility edge enhance the static dielectric constant (ε₀ ≈ 25,000 at 4 K), screening Coulomb repulsion while preserving LO phonon-mediated attraction [3] [4].
Key features of this mechanism include:
This mechanism is fundamentally distinct from conventional superconductors, as evidenced by the survival of superconductivity at carrier densities as low as 5×10¹⁷ cm⁻³, where the average interelectron distance exceeds 10 nm [1] [3].
The complex Tc vs. carrier concentration profile in SrTiO₃ results from sequential filling of three conduction bands derived from titanium 3d-t₂g orbitals [3] [6]. Each band contributes distinctively to superconductivity:
Band Index | Energy Minimum Location | Critical Tc Contribution | Doping Range (cm⁻³) |
---|---|---|---|
1 | Γ-point (cubic phase) | 0.07-0.15 K | 5×10¹⁷-2×10¹⁸ |
2 | X-point | 0.25-0.35 K | 2×10¹⁸-5×10¹⁸ |
3 | M-point | 0.4 K (maximum) | >5×10¹⁸ |
Three synergistic effects drive dome formation:
This multiband framework explains the experimental observation of three distinct Tc maxima corresponding to successive band filling, with the highest Tc achieved when the chemical potential enters the third band [3].
The emergence of superconductivity in SrTiO₃ requires surpassing three concentration thresholds:
The relationship between these thresholds and superconducting properties is quantified by:
$$
Tc \propto \frac{n^{2/3}}{ε\infty^2} \exp\left(-\frac{1}{N(E_F)\lambda}\right)
$$
where ε∞ ≈ 5.2 is the high-frequency dielectric constant, N(EF) the density of states, and λ the electron-phonon coupling strength [3] [6]. This equation captures the competition between carrier-induced screening (reducing λ) and density of states enhancement (increasing N(EF)) that governs Tc evolution.
Strontium titanate's proximity to a ferroelectric quantum critical point creates a unique environment for superconductivity through several mechanisms:
The critical behavior is described by the Ginzburg-Landau functional:
$$
F = \alpha(T-T_c)P^2 + \beta P^4 + \gamma (\nabla P)^2 + \delta P \psi^\dagger \psi
$$
where P is the ferroelectric polarization and ψ the superconducting order parameter [5]. The coupling term δ creates a feedback loop between superconducting coherence length and polar domain size, maximizing Tc when correlation lengths match [5].